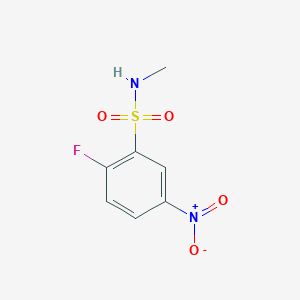

2-fluoro-N-methyl-5-nitrobenzenesulfonamide

Beschreibung

2-Fluoro-N-methyl-5-nitrobenzenesulfonamide is a substituted benzenesulfonamide derivative characterized by a fluorine atom at the 2-position, a nitro group (-NO₂) at the 5-position, and an N-methylated sulfonamide (-SO₂NHCH₃) group. The molecular formula is C₇H₆FN₂O₄S, with a molecular weight of 233.19 g/mol. While direct data on its applications are absent in the provided evidence, structurally related sulfonamides are often used in pharmaceuticals or agrochemicals due to their stability and functional versatility .

Eigenschaften

IUPAC Name |

2-fluoro-N-methyl-5-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2O4S/c1-9-15(13,14)7-4-5(10(11)12)2-3-6(7)8/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFFUFWXJBDZZFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Starting Material Selection

The synthesis typically begins with 2-fluoro-5-nitroaniline or 2-fluoro-5-nitrobenzenesulfonyl chloride as key intermediates. These are derived through sulfonation or nitration reactions on fluorinated aromatic precursors.

Sulfonation of Fluorinated Aromatic Compounds

Method A: Direct Sulfonation

- Reagents: Chlorosulfonic acid or fuming sulfuric acid.

- Conditions: Elevated temperatures (100–150°C), with controlled addition to prevent over-sulfonation.

- Outcome: Selective sulfonation at the para-position relative to fluorine, yielding 2-fluoro-5-nitrobenzenesulfonyl chloride .

Nitration and Nitro Group Introduction

- Method: Nitration can be performed prior to sulfonation if starting from fluorinated aniline derivatives, or after sulfonyl chloride formation.

- Reagents: Nitric acid or mixed acid systems.

- Conditions: Mild to moderate temperatures (60–80°C) to prevent over-nitration.

N-Methylation

- Method: Methylation of the amino group using methylating agents such as methyl iodide or dimethyl sulfate.

- Conditions: Reflux in polar aprotic solvents like acetone or acetonitrile, with base catalysts like potassium carbonate.

- Outcome: Formation of N-methyl-2-fluoro-5-nitrobenzenesulfonamide .

Final Sulfonamide Formation

- Method: Reacting sulfonyl chloride intermediates with methylamine or methylated amines.

- Conditions: Typically carried out in inert solvents (e.g., dichloromethane) at room temperature or mild heating.

- Notes: The process ensures high purity of the sulfonamide linkage.

Detailed Research Findings and Data Tables

| Step | Reagents & Conditions | Key Features | References |

|---|---|---|---|

| Sulfonation | Chlorosulfonic acid, 100–150°C | High regioselectivity, minimal by-products | |

| Nitration | Nitric acid, 60–80°C | Controlled nitration, preserves fluorine substituent | |

| N-Methylation | Methyl iodide, K2CO3, reflux | High yield, selective methylation | |

| Sulfonamide Formation | Methylamine, dichloromethane, room temp | High purity, efficient coupling |

Notes on Optimization and Industrial Scalability

- Choice of Solvent: Use of chlorobenzene, dichloromethane, or mixtures involving carbon tetrachloride enhances solubility and reaction control.

- Temperature Control: Maintaining moderate temperatures during nitration and sulfonation prevents side reactions.

- Reaction Time: Extended reaction times, especially during hydrogenation or methylation, ensure completeness and high purity.

- Purification: Recrystallization and chromatography are employed to achieve pharmaceutical-grade purity.

Summary of Key Preparation Techniques

| Technique | Advantages | Limitations |

|---|---|---|

| Direct sulfonation with chlorosulfonic acid | High regioselectivity, rapid | Handling corrosive reagents |

| Nitration under mild conditions | Preserves fluorine, controlled | Requires careful temperature control |

| Methylation with methyl iodide | High efficiency, high yield | Toxic reagents, requires purification |

| Sulfonamide coupling | High purity, scalable | Sensitive to moisture |

Analyse Chemischer Reaktionen

Types of Reactions

2-fluoro-N-methyl-5-nitrobenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Reduction: The compound can undergo reduction reactions to form different derivatives.

Substitution: The fluorine atom can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Hydrogen gas with a palladium catalyst.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

Oxidation: Formation of 2-amino-N-methyl-5-nitrobenzenesulfonamide.

Reduction: Formation of various reduced derivatives depending on the reducing agent used.

Substitution: Formation of substituted benzenesulfonamide derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In synthetic chemistry, 2-fluoro-N-methyl-5-nitrobenzenesulfonamide serves as a versatile building block for the development of more complex molecules. Its structural characteristics make it suitable for various chemical reactions, including:

- Substitution Reactions: The presence of the sulfonamide group allows for nucleophilic substitutions, leading to diverse derivatives.

- Functionalization: The fluorine atom can be exploited for further functionalization, enhancing the compound's utility in drug development.

Biology

The compound is under investigation for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase IX (CA IX). This enzyme is often overexpressed in certain cancers, making it a valuable target for anticancer therapies. Key findings include:

- Enzyme Inhibition: Studies have shown that this compound effectively inhibits CA IX activity, leading to reduced tumor cell proliferation and increased apoptosis in cancer cells .

- Antimicrobial Properties: Preliminary research indicates potential antimicrobial effects against various pathogens due to its sulfonamide structure .

Medicine

In medicinal chemistry, this compound is explored for its therapeutic potential:

- Anticancer Activity: Ongoing studies aim to evaluate its efficacy against different cancer types, focusing on its mechanism of action as an enzyme inhibitor .

- Antiparasitic Activity: Structural similarities with other sulfonamides suggest potential applications in treating parasitic infections .

- Inhibition of Carbonic Anhydrase IX:

-

Antimicrobial Testing:

- In vitro studies assessed the antimicrobial effectiveness of the compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones compared to control groups, suggesting its potential as a new antibiotic candidate .

Wirkmechanismus

The mechanism of action of 2-fluoro-N-methyl-5-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The fluorine atom enhances the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Below is a detailed comparison of 2-fluoro-N-methyl-5-nitrobenzenesulfonamide with structurally analogous sulfonamide derivatives, focusing on substituents, molecular properties, and known applications.

Table 1: Structural and Functional Comparison

Key Observations:

Substituent Effects: Electron-Withdrawing Groups: The target compound’s 2-F and 5-NO₂ substituents contrast with Fomesafen’s 2-Cl-4-CF₃-phenoxy group, which increases lipophilicity and herbicidal activity . Sulfonamide Nitrogen Substitution: N-methyl (target compound) vs. N-phenyl () or N-cyclohexyl () alters steric bulk and hydrogen-bonding capacity, impacting biological interactions.

Toxicity and Applications :

- Fomesafen’s established use as a herbicide highlights the role of nitro and sulfonamide groups in agrochemical design .

- Compounds like N,N-diethyl-5-fluoro-2-methoxybenzenesulfonamide () may exhibit higher membrane permeability due to alkyl groups, though specific toxicity data are lacking.

Structural Complexity :

- and describe sulfonamides fused with heterocycles (e.g., thiophene, furan), which enhance structural diversity but complicate synthesis and purification .

Research Findings and Implications

- Synthetic Challenges: Introducing multiple electron-withdrawing groups (e.g., F, NO₂) requires precise regioselective reactions, as seen in analogues like Fomesafen .

- Biological Activity : Nitro groups in sulfonamides are often associated with antimicrobial or antiproliferative effects, though unmodified nitro groups may confer toxicity (e.g., Fomesafen’s regulated use) .

- Solubility Trends : The target compound’s smaller size (MW = 233.19) compared to bulkier derivatives (e.g., , MW = 301.38) suggests better aqueous solubility, critical for drug delivery .

Biologische Aktivität

2-Fluoro-N-methyl-5-nitrobenzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

The compound's structure includes a nitro group and a sulfonamide moiety, which contribute to its reactivity and biological interactions. The presence of the fluorine atom enhances the compound's stability and reactivity, allowing it to participate in various biochemical pathways.

The mechanism of action for this compound involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially affecting various signaling pathways. The sulfonamide group is known for its role in enzyme inhibition, particularly in carbonic anhydrase, which is crucial for maintaining acid-base balance in biological systems.

Enzyme Inhibition

Research indicates that this compound can inhibit certain enzymes, including carbonic anhydrase IX (CA IX), which is overexpressed in various cancers. Inhibition of CA IX can lead to reduced tumor cell proliferation and increased apoptosis in cancer cells .

Table 1: Summary of Biological Activities

| Activity Type | Target Enzyme/Pathway | Effect |

|---|---|---|

| Enzyme Inhibition | Carbonic Anhydrase IX | Decreased cell proliferation |

| Neurotransmitter Modulation | NKCC1 | Potential improvement in neurological disorders |

| Antimicrobial Activity | Various pathogens | Inhibition of bacterial growth |

Neuroprotective Effects

In preclinical studies, compounds similar to this compound have shown promise as selective inhibitors of NKCC1 (sodium-potassium-chloride cotransporter 1). This inhibition has been linked to improvements in conditions like autism spectrum disorders (ASD) and other neurodevelopmental disorders by restoring proper chloride homeostasis in neurons .

Case Studies

- Cancer Treatment : A study demonstrated that derivatives of sulfonamides, including those similar to this compound, effectively inhibited CA IX in vitro and reduced tumor growth in xenograft models.

- Neurological Disorders : Research involving animal models of ASD showed that selective NKCC1 inhibitors led to significant behavioral improvements, suggesting a potential therapeutic role for compounds like this compound .

Research Findings

Recent studies have focused on structure-activity relationships (SAR) to optimize the efficacy of sulfonamide derivatives. Modifications to the nitro group and sulfonamide moiety have been explored to enhance selectivity and potency against target enzymes .

Table 2: Structure-Activity Relationship Findings

Q & A

Q. Basic

- ¹H/¹³C NMR : Identify substituent positions via splitting patterns (e.g., coupling constants for aromatic F and NO₂ groups) and chemical shifts (e.g., -SO₂NMe at δ ~3.0 ppm for CH₃) .

- FT-IR : Confirm sulfonamide (S=O stretches at ~1150-1300 cm⁻¹) and nitro groups (asymmetric -NO₂ stretch at ~1520 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., ESI+ for [M+H]⁺) and fragmentation patterns .

What strategies can resolve contradictions in reported biological activities of fluorinated nitrobenzenesulfonamides?

Advanced

Contradictions often arise from assay variability or unaccounted stereoelectronic effects. Strategies include:

- Comparative SAR Studies : Systematically modify substituents (e.g., replacing -NO₂ with -CN or -CF₃) to isolate activity contributions .

- Dose-Response Curves : Quantify IC₅₀ values across multiple cell lines to differentiate target-specific vs. off-target effects .

- Computational Docking : Use programs like AutoDock to predict binding interactions with enzymes (e.g., carbonic anhydrase) and validate with mutagenesis .

How is this compound utilized in developing fluorescence-based probes?

Basic

The compound’s nitro and sulfonamide groups enable applications in:

- Polysulfide Detection : The -NO₂ group reacts with H₂S to form fluorescent adducts (e.g., via reduction to -NH₂, followed by coupling with maleimide dyes) .

- Metal Ion Sensing : Sulfonamide coordination to metal ions (e.g., Zn²⁺) can modulate fluorescence quenching .

Protocol : Incubate the compound with target analytes in PBS buffer (pH 7.4) and measure emission at λₑₓ/λₑₘ = 360/450 nm .

What computational methods are used to predict the interactions of this compound with biological targets?

Q. Advanced

- Molecular Dynamics (MD) Simulations : Assess binding stability in aqueous environments (e.g., using GROMACS) .

- QSAR Modeling : Corrogate electronic descriptors (e.g., HOMO-LUMO gap, logP) with activity data to design derivatives .

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic hotspots .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.